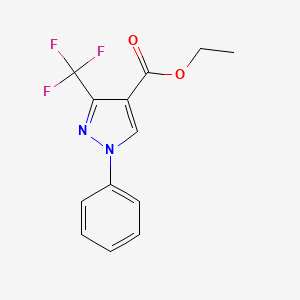

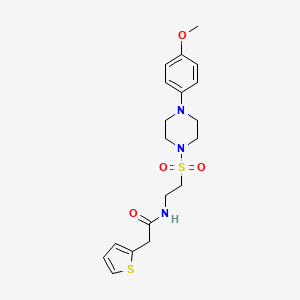

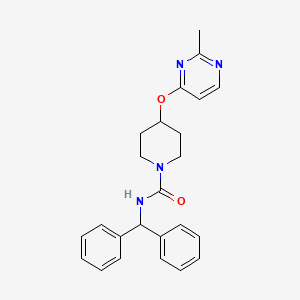

1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as ETP-46464, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound was first synthesized in 2010 by researchers at Eisai Co., Ltd. and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a similar structural motif to 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, was synthesized to optimize the spacer length between pharmacophoric moieties. These compounds were assessed for antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. The research demonstrated that flexible spacers are compatible with high inhibitory activities, suggesting that 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea could have similar applications due to its structural analogies (Vidaluc et al., 1995).

Organic Chemistry and Reactivity

The reactivity of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate was studied, producing various derivatives, including urea compounds. This research offers insights into the chemical behavior of alkoxypyrimidine and its potential in creating new chemical entities. The findings may contribute to understanding the reactivity patterns of similar urea derivatives, such as 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, and their applications in developing new pharmacological agents (Yamanaka et al., 1979).

Molecular Engineering and Nonlinear Optics

Research into the molecular complexation of new materials for quadratic nonlinear optical behavior investigated molecular complexes with potential for second harmonic generation (SHG) activity. This study demonstrates the utility of certain urea derivatives in the crystal engineering of noncentrosymmetric structures, which are crucial for nonlinear optics applications. This suggests that compounds like 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea might be explored for their potential in similar applications, contributing to the development of materials with novel optical properties (Muthuraman et al., 2001).

Anticancer Research

A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including structures analogous to 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study highlights the significance of diaryl ureas in medicinal chemistry, particularly as potential BRAF inhibitors, suggesting the utility of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea derivatives in anticancer research (Feng et al., 2020).

Future Directions

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-24-18-5-3-17(4-6-18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-25-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOGYGOPYYOGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide](/img/structure/B2736008.png)

![1-(4-ethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2736009.png)

![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)

![N-[2-[butyl(methyl)amino]ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)